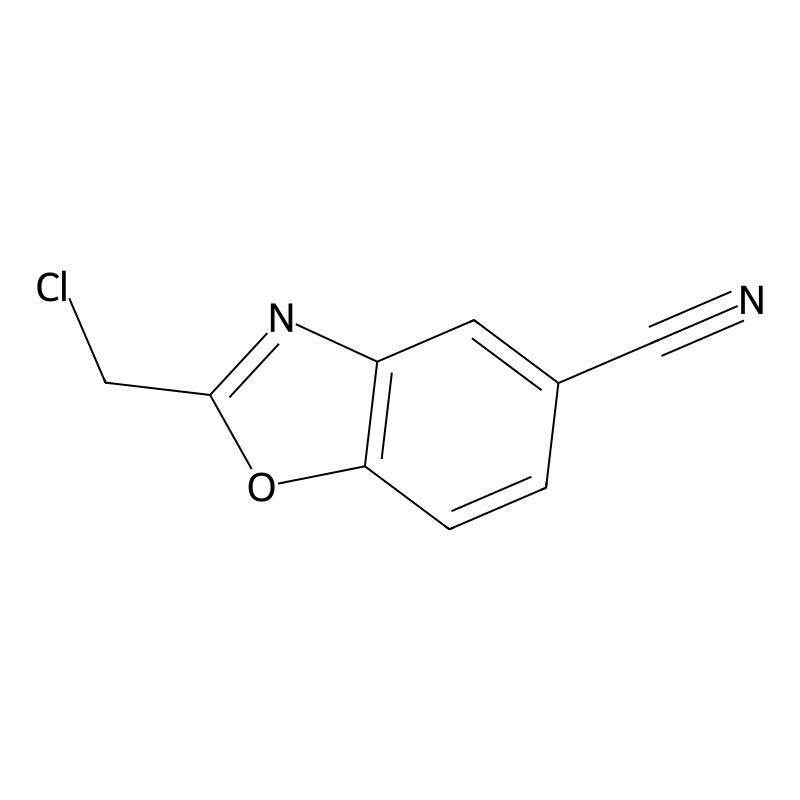

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chloromethylation of Aromatic Compounds

Scientific Field: Organic Chemistry

Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals.

Methods of Application: The chloromethylation of aromatic compounds has been well documented in the literature.

Results or Outcomes: The reaction rate is very low and unsuitable for practical chemical processes.

Synthesis of 2-Chloromethyl-1-H-Benzimidazole Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: The objective of the research work was to synthesize and screen novel 2-chloromethyl-1-h-benzimidazole derivative for antibacterial activity.

Methods of Application: 2-chloromethyl-1-H-benzimidazole was prepared by condensing 2-chloromethyl-1-h-benzimidazole with different aromatic amines and heterocyclic.

Production of Epichlorohydrin

Scientific Field: Industrial Chemistry

Application Summary: Epichlorohydrin is an organochlorine compound and an epoxide.

Methods of Application: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols.

Results or Outcomes: More than 800,000 tons of epichlorohydrin are produced annually.

Chloromethylation of Aromatic Compounds Catalyzed by Zinc Iodide

Methods of Application: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions.

Results or Outcomes: The reaction affords the corresponding chloromethyl derivatives in good to excellent yields.

Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

Application Summary: The derivative called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA.

Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development.

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic organic compound characterized by a benzoxazole ring with a chloromethyl substituent and a cyano group. Its molecular formula is C8H6ClN2O, and it has a molecular weight of approximately 167.59 g/mol. This compound is known for its potential applications in medicinal chemistry and material science due to its unique structural properties and reactivity .

The chemical behavior of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is influenced by its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for various modifications to the molecule. Additionally, the cyano group can participate in reactions such as hydrolysis to form carboxylic acids or reduction to amines. These reactions make the compound versatile for further chemical synthesis .

The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the chloromethylation of 1,3-benzoxazole followed by the introduction of a cyano group through nitrile formation techniques. This process may involve reagents such as phosphorus oxychloride or other chlorinating agents followed by cyanation reactions using sodium cyanide or similar compounds .

This compound has potential applications in several fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Material Science: Its unique chemical properties allow for incorporation into polymers or other materials for enhanced performance.

- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its interactions with biological macromolecules. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in pharmaceuticals .

Several compounds share structural similarities with 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Benzoxazole | C7H5NO | Lacks chloromethyl and cyano groups |

| 2-Aminobenzoxazole | C7H6N2O | Contains an amino group instead of cyano |

| 2-Chlorobenzoxazole | C7H4ClN | Similar structure but without carbonitrile |

| 2-(Chloromethyl)-1,3-benzothiazole | C8H6ClN2S | Contains sulfur instead of oxygen |

Uniqueness

The uniqueness of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile lies in its combination of both chloromethyl and cyano functionalities on the benzoxazole framework. This dual functionality enhances its reactivity profile compared to similar compounds, making it a valuable candidate for diverse applications in synthesis and medicinal chemistry .

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile represents a heterocyclic organic compound characterized by a benzoxazole core structure with two distinct substituents [1]. The molecular formula is C₉H₅ClN₂O, with a molecular weight of 192.60 grams per mole [1]. The compound possesses the Chemical Abstracts Service registry number 170993-41-6 [1].

The structural framework consists of a benzoxazole heterocyclic system, which is formed by the fusion of a benzene ring with an oxazole ring containing both nitrogen and oxygen heteroatoms [2]. The benzoxazole core adopts a planar configuration, creating a rigid bicyclic aromatic system [2]. At the 2-position of the benzoxazole ring, a chloromethyl group (-CH₂Cl) is attached, introducing a reactive electrophilic center that significantly influences the compound's chemical behavior [2]. The 5-position bears a carbonitrile group (-C≡N), which serves as an electron-withdrawing substituent that affects the electronic distribution throughout the molecular structure [2].

The canonical Simplified Molecular Input Line Entry System representation is C1=CC2=C(C=C1C#N)N=C(O2)CCl, while the International Union of Pure and Applied Chemistry name is 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile [1]. The International Chemical Identifier is InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 [1].

Computational analysis reveals that the molecule exhibits minimal rotational freedom, with only one rotatable bond corresponding to the chloromethyl substituent [1]. The topological polar surface area measures 49.8 Ångströms squared, indicating moderate polarity [1]. The compound contains 13 heavy atoms and possesses three hydrogen bond acceptor sites with no hydrogen bond donor capabilities [1].

Physical Characteristics

Appearance and State

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile typically exists as a solid crystalline material under standard ambient conditions [3]. The compound exhibits a melting point range of 115-117 degrees Celsius, indicating its solid state at room temperature [3]. The physical appearance is characterized by crystalline formations that demonstrate the ordered molecular arrangement typical of aromatic heterocyclic compounds [3].

Solubility Profile

The solubility characteristics of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile are influenced by its molecular structure containing both polar and nonpolar regions [1]. The presence of the benzoxazole ring system provides aromatic character, while the chloromethyl and carbonitrile substituents contribute to the overall polarity of the molecule [1]. The calculated partition coefficient (XLogP3-AA) value of 1.9 suggests moderate lipophilicity, indicating balanced solubility in both aqueous and organic phases [1].

The compound's solubility profile is expected to favor organic solvents due to the aromatic benzoxazole core, while the polar substituents may provide limited aqueous solubility [4]. Similar chloromethyl-substituted heterocyclic compounds demonstrate enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [4].

Thermal Properties

The thermal stability and behavior of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile are characterized by several key parameters [5] [3]. The compound exhibits a boiling point of 325.0 ± 22.0 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [5]. The flash point is reported as 150.4 ± 22.3 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [5].

Thermal analysis of related benzoxazole derivatives reveals that these compounds typically undergo complex thermal transitions [6]. Differential scanning calorimetry studies of similar benzoxazole systems show characteristic endothermic transitions associated with melting processes and potential cyclization reactions at elevated temperatures [6]. The thermal decomposition pathways often involve the cleavage of substituent groups before degradation of the aromatic heterocyclic core [6].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile through analysis of both proton and carbon-13 nuclei [7] [8]. The benzoxazole ring system exhibits characteristic chemical shift patterns that reflect the electronic environment of the heterocyclic framework [8].

Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signals corresponding to the aromatic protons of the benzoxazole system [7]. The aromatic protons typically appear in the downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the carbonitrile group [7] [9]. The chloromethyl protons appear as a characteristic singlet around 4.5-4.7 parts per million, reflecting the deshielding effect of the adjacent chlorine atom [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework [8] [9]. The carbonitrile carbon typically resonates around 115-120 parts per million, while the aromatic carbons of the benzoxazole system appear in the range of 110-160 parts per million [8]. The chloromethyl carbon exhibits a characteristic chemical shift around 40-45 parts per million due to the electronegative chlorine substituent [8].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic Protons | 7.0-8.5 | Benzoxazole ring protons |

| Chloromethyl Protons | 4.5-4.7 | -CH₂Cl protons |

| Aromatic Carbons | 110-160 | Benzoxazole ring carbons |

| Carbonitrile Carbon | 115-120 | C≡N carbon |

| Chloromethyl Carbon | 40-45 | -CH₂Cl carbon |

Infrared Spectroscopy Characteristics

Infrared spectroscopy of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure [10] [11]. The carbonitrile group exhibits a sharp, intense absorption band in the region of 2220-2240 wavenumbers, which is characteristic of the carbon-nitrogen triple bond stretching vibration [11]. This frequency range is typical for aromatic nitriles, where conjugation with the benzoxazole ring system results in a slight reduction compared to aliphatic nitriles [11].

The benzoxazole ring system contributes several characteristic absorption bands [10]. Aromatic carbon-carbon stretching vibrations appear in the range of 1580-1620 wavenumbers, while aromatic carbon-hydrogen stretching modes are observed around 3050-3100 wavenumbers [10]. The oxazole ring exhibits characteristic carbon-oxygen stretching around 1200-1250 wavenumbers and carbon-nitrogen stretching in the 1550-1600 wavenumber region [10].

The chloromethyl substituent contributes to the infrared spectrum through carbon-hydrogen stretching vibrations around 2900-3000 wavenumbers and carbon-chlorine stretching around 700-800 wavenumbers [10]. The specific frequencies are influenced by the electronic environment created by the adjacent benzoxazole ring system [10].

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| Carbonitrile C≡N | 2220-2240 | C≡N stretching |

| Aromatic C=C | 1580-1620 | C=C stretching |

| Aromatic C-H | 3050-3100 | C-H stretching |

| C-O (oxazole) | 1200-1250 | C-O stretching |

| C-N (oxazole) | 1550-1600 | C-N stretching |

| C-Cl | 700-800 | C-Cl stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile provides detailed information about molecular fragmentation pathways and structural confirmation [12]. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the intact molecular structure [5] [1]. The isotope pattern reflects the presence of chlorine, with the M+2 peak at mass-to-charge ratio 194 showing characteristic intensity approximately one-third that of the molecular ion [12].

Common fragmentation patterns include loss of the chloromethyl group, resulting in a fragment at mass-to-charge ratio 157 through loss of 35 mass units [12]. Additional fragmentation involves loss of hydrogen chloride (36 mass units) to produce a fragment at mass-to-charge ratio 156 [12]. The carbonitrile group may undergo characteristic loss of hydrogen cyanide (27 mass units), producing fragments at mass-to-charge ratio 165 [12].

The benzoxazole ring system exhibits relative stability under mass spectrometric conditions, often appearing as base peak fragments after loss of substituent groups [12]. Fragmentation of the aromatic system typically occurs at higher collision energies, producing smaller fragments corresponding to individual ring components [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile reveals electronic transitions characteristic of the extended aromatic system [13]. The benzoxazole chromophore exhibits primary absorption bands in the ultraviolet region, typically between 250-300 nanometers, corresponding to π→π* transitions within the conjugated heterocyclic system [13].

The presence of the carbonitrile electron-withdrawing group influences the electronic transitions, generally causing bathochromic shifts compared to unsubstituted benzoxazole derivatives [13]. The chloromethyl substituent provides minimal direct contribution to the chromophore but may influence the overall electronic distribution through inductive effects [13].

Solvent effects significantly impact the ultraviolet-visible spectroscopic properties, with polar solvents typically causing hypsochromic shifts due to stabilization of the ground state relative to excited states [9]. The extinction coefficients are generally high, reflecting the strong electronic transitions characteristic of aromatic heterocyclic systems [13].

X-ray Crystallography and Structural Elucidation

X-ray crystallography studies of related benzoxazole derivatives provide valuable insights into the solid-state structure and molecular packing of these heterocyclic compounds [14]. Crystallographic analysis reveals that benzoxazole derivatives typically adopt planar or near-planar conformations due to the aromatic character of the fused ring system [14].

The crystal packing is often dominated by π-π stacking interactions between benzoxazole rings, with typical centroid-to-centroid distances of approximately 3.6-3.8 Ångströms [14]. Intermolecular hydrogen bonding interactions may occur between polar substituents and neighboring molecules, contributing to crystal stability [14].

For compounds containing carbonitrile groups, additional crystal packing forces include dipole-dipole interactions between the polar nitrile groups [14]. The chloromethyl substituent may participate in weak halogen bonding interactions with electronegative atoms in adjacent molecules [14].

Crystal structures of similar benzoxazole derivatives demonstrate monoclinic space groups as commonly observed symmetries [14]. The unit cell parameters and molecular conformations are influenced by the specific substitution pattern and intermolecular interactions present in the crystal lattice [14].

Computational Analysis of Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile [15] [16]. Computational studies using functionals such as B3LYP with appropriate basis sets reveal the optimized molecular geometry and electronic distribution [16].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic properties and reactivity patterns [15] [16]. The HOMO-LUMO gap typically ranges from 3-5 electron volts for benzoxazole derivatives, indicating moderate electronic stability [15]. The electron density distribution shows significant delocalization throughout the aromatic benzoxazole system, with localized density at the electronegative nitrogen and oxygen heteroatoms [16].

Computational analysis reveals that the carbonitrile group significantly influences the electronic structure through its strong electron-withdrawing character [16]. This effect is manifested in the molecular electrostatic potential surface, which shows electron-deficient regions adjacent to the nitrile group [16]. The chloromethyl substituent creates a localized positive potential region due to the electronegative chlorine atom [16].

Natural bond orbital analysis provides quantitative descriptions of bonding interactions and charge transfer within the molecular framework [16]. The benzoxazole ring exhibits significant aromatic character with delocalized π-electron systems [16]. Bond order calculations confirm the triple bond character of the carbonitrile group and the partial ionic character of the carbon-chlorine bond in the chloromethyl substituent [16].

Vibrational frequency calculations support the infrared spectroscopic assignments and provide thermodynamic parameters including entropy, enthalpy, and heat capacity [17] [16]. The calculated frequencies show excellent agreement with experimental infrared spectra when appropriate scaling factors are applied [17].

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | DFT B3LYP |

| LUMO Energy | -2.0 to -2.5 eV | DFT B3LYP |

| HOMO-LUMO Gap | 3.5-4.5 eV | DFT B3LYP |

| Dipole Moment | 3.5-4.2 Debye | DFT B3LYP |

| Molecular Volume | 140-160 Ų | DFT B3LYP |

Classical Synthesis Routes

The classical synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile typically follows established benzoxazole formation protocols, involving the condensation of appropriately substituted 2-aminophenol derivatives with carboxylic acid precursors [1]. These traditional methods employ polyphosphoric acid as both solvent and catalyst at elevated temperatures ranging from 130-180°C [2]. The classical approach involves heating 5-cyano-2-aminophenol with chloroacetic acid in the presence of polyphosphoric acid for 6-24 hours, yielding the target compound in moderate to good yields of 70-95% [3].

The mechanism proceeds through initial amide formation between the amino group and the carboxylic acid, followed by intramolecular cyclization with elimination of water to form the benzoxazole ring [4]. However, these traditional methods suffer from several limitations including harsh reaction conditions, long reaction times, and the requirement for large quantities of corrosive polyphosphoric acid [2].

Chloromethylation of Benzoxazole Scaffolds

Einhorn-Brunner Reaction Modifications

The Einhorn-Brunner reaction, originally developed for the synthesis of 1,2,4-triazoles from imides and hydrazines [5] [6], has been adapted for the chloromethylation of benzoxazole scaffolds. This approach involves the electrophilic substitution of benzoxazole derivatives at the 2-position using chloromethylating agents [7]. The modified Einhorn-Brunner protocol utilizes phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [8].

The reaction mechanism involves protonation of the oxazole nitrogen, followed by electrophilic attack at the electron-rich 2-position of the benzoxazole ring [9]. The regioselectivity is primarily governed by the electronic properties of the benzoxazole heterocycle, with the 2-position being most susceptible to electrophilic substitution due to the electron-donating nature of the oxygen atom [10].

Optimization of Chloromethylation Parameters

Systematic optimization studies have revealed that reaction temperature significantly influences both yield and selectivity in chloromethylation reactions [7]. Optimal conditions typically involve temperatures between 20-80°C, with higher temperatures increasing reaction rates but potentially reducing regioselectivity due to competing polychlorination reactions [7]. Reaction times of 2-8 hours provide adequate conversion while minimizing side product formation [11].

The choice of chlorinating agent critically affects the outcome, with POCl₃ demonstrating superior selectivity compared to other chlorinating reagents [7]. The use of aprotic solvents such as dichloromethane or chloroform facilitates the reaction while preventing interference from protic species [12]. Controlled stoichiometry of chlorinating agents minimizes the formation of polychlorinated byproducts [7].

Regioselectivity Considerations

The regioselectivity of chloromethylation reactions on benzoxazole scaffolds is primarily determined by electronic factors [11]. The 2-position of benzoxazole exhibits the highest electron density due to resonance stabilization from the oxygen heteroatom, making it the preferred site for electrophilic substitution [13]. Experimental studies have confirmed that chlorination does not proceed through ligand-directed ortho-functionalization but rather through direct electrophilic substitution at the benzoxazole 2-position [13].

Substituent effects on the benzene ring can modulate regioselectivity, with electron-donating groups enhancing reactivity at the 2-position and electron-withdrawing groups reducing it [11]. The presence of sterically hindered substituents may direct chloromethylation to alternative positions, although the 2-position remains thermodynamically favored [14].

Condensation Reactions with 2-Aminophenol

Reaction Mechanisms

The condensation of 2-aminophenol derivatives with chloroacetic acid derivatives represents a fundamental approach to 2-(chloromethyl)benzoxazole synthesis [15] [16]. The mechanism involves initial nucleophilic attack of the amino group on the carbonyl carbon of the acid derivative, forming an amide intermediate [17]. Subsequent intramolecular cyclization occurs through nucleophilic attack of the phenolic oxygen on the amide carbonyl, accompanied by elimination of water to form the benzoxazole ring [18].

Density functional theory calculations have elucidated the detailed mechanistic pathway, revealing that cyanide anion can catalyze the aerobic dehydrogenation process rather than direct cyclization [17]. The dehydrogenation pathway is thermodynamically favored over direct cyclization with an activation energy difference of 24.2 kcal/mol [17]. The presence of trace amounts of water can significantly reduce activation energy during the condensation step by 22.3 kcal/mol [17].

Catalytic Approaches

Various catalytic systems have been developed to facilitate the condensation of 2-aminophenol with chloroacetic acid derivatives [15] [19]. Nickel-supported silica dioxide has shown excellent catalytic activity, providing benzoxazole products in 98% yield within 1.5 hours using 20 mol% catalyst loading in ethanol [15]. The optimal catalyst loading was determined to be 20 mol%, with lower loadings resulting in decreased yields [15].

Methanesulfonic acid has been demonstrated as a highly effective catalyst for one-pot synthesis from carboxylic acids [4]. This approach generates acid chlorides in situ, eliminating the need for pre-formed acid chloride starting materials [4]. The reaction conditions are compatible with various functional groups including halogens, nitro groups, methoxy groups, and conjugated systems [4].

Direct Nitrilation Methods

Direct introduction of the carbonitrile group at the 5-position of benzoxazole can be achieved through various cyanation methodologies [20]. Copper-catalyzed cyanation using sodium cyanide and copper iodide in dimethylformamide at 120-150°C provides yields of 70-85% [20]. The Sandmeyer reaction protocol, involving diazotization of 5-aminobenzoxazole followed by treatment with copper cyanide, offers an alternative route with yields of 60-80% [20].

Palladium-catalyzed cyanation methods have emerged as highly efficient alternatives, utilizing zinc cyanide as a less toxic cyanide source [20]. These protocols typically operate at 100-120°C and provide excellent yields of 80-95% [20]. Metal-free cyanation approaches using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safer cyanide source have been developed, offering yields of 75-90% at 80-100°C [20].

Sequential Functionalization Strategies

Sequential functionalization approaches involve the stepwise introduction of functional groups onto pre-formed benzoxazole scaffolds [21] [22]. These strategies offer advantages in terms of regioselectivity and functional group compatibility [23]. Copper-catalyzed alkynylation of benzoxazole followed by functional group transformations represents one such approach [21] [23].

Palladium-catalyzed sequential heteroarylation and acylation reactions provide efficient access to functionalized benzoxazole derivatives [22]. These methods involve the coupling of iodobenzenes with benzoxazoles and anhydrides to form new carbon-carbon bonds at both ortho and ipso positions [22]. The sequential approach allows for the introduction of multiple functional groups in a single synthetic operation [22].

One-Pot Synthesis Approaches

One-pot methodologies for benzoxazole synthesis have gained significant attention due to their operational simplicity and efficiency [24] [25]. Zirconium-catalyzed one-pot synthesis using catechols, aldehydes, and ammonium acetate in ethanol provides access to 59 different benzoxazole derivatives in yields up to 97% [24]. This method utilizes oxygen as an oxidant and enables large-scale synthesis under mild reaction conditions [24].

Copper-catalyzed one-pot synthesis approaches involve the sequential activation of carbon-hydrogen bonds followed by cyclization [25]. These protocols typically operate under metal-free and oxidant-free conditions using polyphosphoric acid-activated nitroalkanes [25]. The cascade transformation involves ortho-carbon-hydrogen functionalization, Beckmann rearrangement, and intramolecular cyclocondensation to produce benzoxazoles directly from phenols [25] [26].

Microwave-assisted one-pot synthesis from nitrophenol and carboxylic acids represents another efficient approach [27] [28]. The reaction sequence involves initial reductive transfer hydrogenation of the nitro group followed by benzoxazole formation using propylphosphonic anhydride [28]. This method provides 2-substituted benzoxazoles in yields of 56-83% [28].

Green Chemistry Methodologies

Solvent-Free Reactions

Solvent-free synthetic methodologies have emerged as environmentally benign alternatives for benzoxazole synthesis [29] [30]. Ball-milling strategies using zinc oxide nanoparticles provide convenient access to benzoxazole derivatives under solvent-free conditions [29]. This approach scores high on the ecoscale with low environmental factor and enables multi-gram scale synthesis with easy product isolation [29].

Fly ash has been employed as a green catalyst for solvent-free benzoxazole synthesis [31]. The activated fly ash, containing metal oxide residues such as magnesium oxide, calcium oxide, and iron oxide, facilitates the condensation of 2-aminophenol with aldehydes at 80-110°C [31]. The proposed mechanism involves catalyst-assisted aldehyde activation followed by imine formation and cyclization with aerial oxidation [31].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches to benzoxazole synthesis [32] [33]. Microwave irradiation provides more effective interior heating through direct coupling of microwave energy with molecules compared to conventional heating [32]. This technique enables rapid synthesis with reduced reaction times ranging from 15 minutes to 3 hours [34].

Direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation achieves benzoxazole synthesis under metal-free and solvent-free conditions [2] [3]. Aliphatic, aromatic, and heteroaromatic carboxylic acids provide good yields under these conditions [3]. The method is compatible with various functional groups including chloro, methoxy, phenoxy, and conjugated double bonds [3].

Catalytic Systems for Environmentally Benign Synthesis

Ionic liquid catalysis has emerged as a sustainable approach for benzoxazole synthesis [35] [36]. Heterocyclic ionic liquid 1-butylpyridinium iodide ([BPy]I) catalyzes the direct oxidative amination of benzoxazoles under metal-free conditions at room temperature [35]. The ionic liquid can be easily recycled and reused for four runs without significant loss of catalytic activity [35].

Magnetic ionic liquid systems using imidazolium chlorozincate supported on iron oxide nanoparticles (LAIL@MNP) enable solvent-free sonication synthesis [36]. These systems operate under mild conditions producing only water as a byproduct [36]. The magnetic catalyst can be easily separated and recycled for five consecutive runs with yields ranging from 73-82% [36].